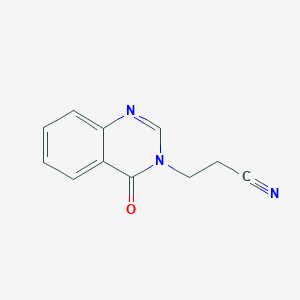

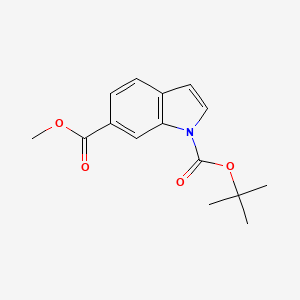

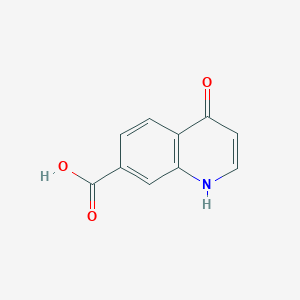

![molecular formula C12H14O6 B3023568 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid CAS No. 61479-41-2](/img/structure/B3023568.png)

3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields. For instance, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone as described in the second paper involves a Grignard reaction followed by oxidation. The use of CuBr as a catalyst and specific reaction conditions (a temperature of 5°C and a reaction time of 3 hours) resulted in an overall yield of 82.5% . This suggests that for the synthesis of 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, careful consideration of reaction conditions and catalysts would be crucial to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of organic compounds is key to their properties and reactivity. The first paper discusses the use of 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) as a building block in metal-organic frameworks (MOFs), which indicates the importance of the phenylene group in constructing complex structures . This is relevant to 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid as it also contains a phenylene moiety, which could imply potential for forming coordination networks or frameworks.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of various structures, as seen in the first paper where different lanthanide phosphonates were synthesized, leading to layered and three-dimensional frameworks . This demonstrates the versatility of phenylene-based compounds in chemical reactions, which could be extrapolated to the reactivity of 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid in forming potentially novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. While the papers do not directly discuss the properties of 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, the synthesis and structural analysis of related compounds provide a foundation for predicting its properties. For example, the presence of oxy and propanoic acid groups in the compound suggests it would have polar characteristics and could participate in hydrogen bonding, affecting its solubility and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Material Development

Research has explored the synthesis of novel binuclear phthalocyanines formed by dioxyphenyl bridges, where phenylenebis(oxy)diphthalonitrile, a compound related to 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, was synthesized and investigated for its thermal and antioxidant properties. These compounds were characterized using various spectroscopic methods, highlighting their potential in material science and engineering applications due to their unique thermal and chemical stability (Ağırtaş, Gumus, Okumuş, & Dündar, 2012).

Metal-Organic Frameworks (MOFs)

The construction of copper metal–organic systems based on paddlewheel SBU (Secondary Building Unit) through altering the substituent positions of new flexible carboxylate ligands, including compounds similar to 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, demonstrates the role of such compounds in forming discrete molecular chairs and coordination polymers. These complexes show diverse structural arrangements and have potential applications in catalysis, gas storage, and separation technologies (Dai et al., 2009).

Coordination Complexes for Dye Degradation

A study utilized a ether-bridged dicarboxylic acid, similar in structure to 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid, as a building block for the hydrothermal generation of coordination polymeric architectures aimed at the degradation of methyl violet dye. This research highlights the potential environmental applications of such compounds in water treatment and pollution remediation (Lu et al., 2021).

Luminescence Sensing for Ion Detection

Another study investigated a Zn-based metal-organic framework (MOF) utilizing a flexible dicarboxylic acid akin to 3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid for the luminescence sensing of Fe3+ ions. This research demonstrates the potential of such compounds in the development of sensitive detectors for metal ions, which could have applications in environmental monitoring and chemical analysis (Liu & Liang, 2021).

Propiedades

IUPAC Name |

3-[3-(2-carboxyethoxy)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-11(14)4-6-17-9-2-1-3-10(8-9)18-7-5-12(15)16/h1-3,8H,4-7H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDYGJKGXBHJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320591 | |

| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid | |

CAS RN |

61479-41-2 | |

| Record name | NSC361679 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-[1,3-phenylenebis(oxy)]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

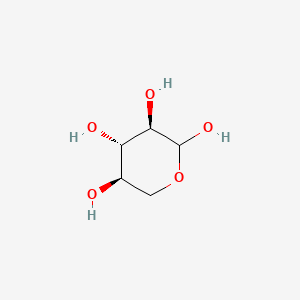

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

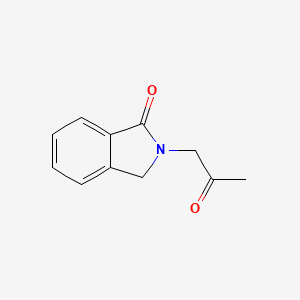

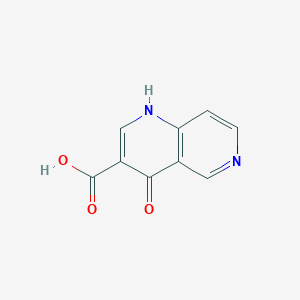

![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

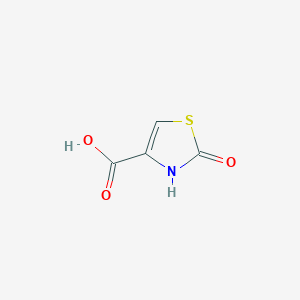

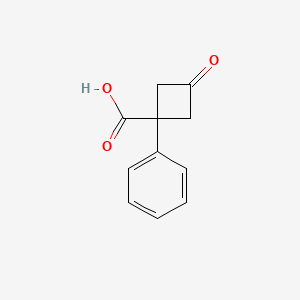

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B3023502.png)